molecular formula C12H14O2 B14610089 2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol CAS No. 61077-30-3

2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol

Cat. No.: B14610089
CAS No.: 61077-30-3
M. Wt: 190.24 g/mol
InChI Key: QKRWRUNRIRNWIX-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro[1,1’-biphenyl]-2-peroxol is an organic compound with a unique structure that includes a peroxol group attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-2-peroxol typically involves the reaction of biphenyl derivatives with peroxides under controlled conditions. One common method includes the use of hydrogen peroxide in the presence of a catalyst to introduce the peroxol group into the biphenyl structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro[1,1’-biphenyl]-2-peroxol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,5-Tetrahydro[1,1’-biphenyl]-2-peroxol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-2-peroxol involves its interaction with molecular targets through the peroxol group. This group can generate reactive oxygen species (ROS), which can interact with various cellular components, leading to different biological effects. The pathways involved may include oxidative stress responses and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to generate ROS and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications .

Properties

CAS No.

61077-30-3

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(6-hydroperoxycyclohexen-1-yl)benzene

InChI

InChI=1S/C12H14O2/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-8,12-13H,4-5,9H2

InChI Key

QKRWRUNRIRNWIX-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(C1)OO)C2=CC=CC=C2

Origin of Product

United States

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